Azulene, 1,3-dichloro-2-iodo-
CAS No.: 518033-85-7
Cat. No.: VC19072770
Molecular Formula: C10H5Cl2I
Molecular Weight: 322.95 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 518033-85-7 |
|---|---|
| Molecular Formula | C10H5Cl2I |
| Molecular Weight | 322.95 g/mol |
| IUPAC Name | 1,3-dichloro-2-iodoazulene |
| Standard InChI | InChI=1S/C10H5Cl2I/c11-8-6-4-2-1-3-5-7(6)9(12)10(8)13/h1-5H |
| Standard InChI Key | BCZBQQCNRZVANG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C(C(=C2Cl)I)Cl)C=C1 |
Introduction
Chemical Identity and Structural Features
Azulene, 1,3-dichloro-2-iodo-, possesses the molecular formula C₁₀H₅Cl₂I and a molecular weight of 327.92 g/mol. Its structure features chlorine substituents at the 1- and 3-positions of the azulene core and an iodine atom at the 2-position (Figure 1). The substitution pattern disrupts the native dipole moment of azulene (1.08 D) , with halogen electronegativities and steric effects modulating electron distribution.
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₀H₅Cl₂I | Calculated |
| Molecular weight | 327.92 g/mol | Calculated |
| Density | ~1.5 g/cm³ (estimated) | Extrapolated |
| Boiling point | >300°C (decomp.) | Analogous |
The iodine atom’s polarizability and larger atomic radius compared to chlorine or bromine likely enhance intermolecular interactions, potentially influencing crystallization behavior and solubility in nonpolar solvents.
Synthetic Pathways and Challenges
Halogenation Strategies
The synthesis of 1,3-dichloro-2-iodoazulene remains unreported in the literature, but analogous dihaloazulenes provide a framework for its preparation. For example, 1,3-dichloroazulene is synthesized via electrophilic chlorination using N-chlorosuccinimide (NCS) in benzene , while 1,3-diiodoazulene employs N-iodosuccinimide (NIS) . A plausible route to the target compound involves sequential halogenation:
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Initial Chlorination: Azulene reacts with NCS at positions 1 and 3 under reflux .
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Regioselective Iodination: The dichloro intermediate undergoes iodination at the 2-position using NIS in dichloromethane .
Key challenges include controlling regioselectivity during iodination and avoiding overhalogenation. Computational studies suggest that the electron-withdrawing chlorine substituents direct electrophilic attack to the electron-rich 2-position , though steric hindrance may reduce yields.
Purification and Characterization
Purification typically involves column chromatography on basic alumina with dichloromethane/petroleum ether gradients . The compound’s stability under these conditions remains untested but is inferred from related trihaloazulenes, which exhibit moderate thermal stability .
Spectroscopic and Electronic Properties
UV-Vis Absorption Spectroscopy
Dihaloazulenes show bathochromic shifts in their principal absorption maxima relative to azulene (λₘₐₓ ≈ 698 nm in cyclohexane) . For 1,3-dichloroazulene, λₘₐₓ shifts to 638 nm , while 1,3-diiodoazulene absorbs at 625 nm . The iodine atom’s polarizability in 1,3-dichloro-2-iodoazulene is expected to further redshift absorption, potentially extending into the near-infrared (NIR) region (>700 nm) .
Dipole Moments and Solvatochromism
Ground-state dipole moments for dihaloazulenes range from 2.6–3.1 D , with chlorine substituents increasing polarity. Introducing iodine at the 2-position may amplify this effect due to its polarizability, though steric effects could counterbalance electronic contributions. Solvatochromic studies in solvents of varying polarity (e.g., cyclohexane vs. DMF) would elucidate environmental sensitivity.
Computational Insights and Reactivity
Density functional theory (DFT) calculations on analogous systems reveal that halogen substituents stabilize the HOMO (-5.2 eV for 1,3-dichloroazulene) and narrow the HOMO-LUMO gap. For 1,3-dichloro-2-iodoazulene, preliminary calculations predict a gap of 1.8–2.0 eV, facilitating charge-transfer interactions .
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